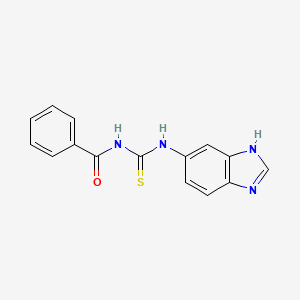![molecular formula C28H29N3O2 B2405131 1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-65-0](/img/structure/B2405131.png)
1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . Another methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions .Molecular Structure Analysis
The molecular structure of “1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” can be characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, 11B, 19F, 31P, and mass spectrometry .科学的研究の応用
Fluorescent Sensor for Dopamine
The compound has been utilized in the development of a fluorescent sensor for dopamine, a significant neurotransmitter. A study by Khattar and Mathur (2013) demonstrated the synthesis and characterization of a related ligand, which showed effective sensing capabilities for dopamine (Khattar & Mathur, 2013).
Synthesis of Benzimidazoles and Benzoxazoles
Mickevicius et al. (2006) explored the synthesis of various 2-substituted benzimidazoles and benzoxazoles by condensing related compounds. These chemical transformations expand the utility of similar benzimidazole derivatives in creating diverse compounds (Mickevicius et al., 2006).
Poly(ADP-ribose) Polymerase Inhibitors
Penning et al. (2010) identified a phenylpyrrolidine-substituted benzimidazole carboxamide as a highly potent and efficacious inhibitor of poly(ADP-ribose) polymerase, an important enzyme in DNA repair. This application is crucial in cancer therapeutics (Penning et al., 2010).
Novel Synthesis Pathways
Kuzʼmenko et al. (2020) reported on novel synthesis methods leading to peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles, showcasing the versatility of similar compounds in creating complex chemical structures (Kuzʼmenko et al., 2020).
Inhibition of Carbonic Anhydrase Isoforms
Gul et al. (2016) synthesized new phenolic Mannich bases incorporating benzimidazole and tested their inhibitory effects on human carbonic anhydrase isoforms. This research highlights the potential biomedical applications of such compounds (Gul et al., 2016).
Prediction of Biological Activity
Research by Kharchenko et al. (2008) involved the synthesis of novel compounds and the prediction of their biological activity, demonstrating the utility of such compounds in pharmaceutical research (Kharchenko et al., 2008).
Vasorelaxant Activity
Nofal et al. (2013) prepared compounds showing significant vasodilation properties, which could have implications in cardiovascular treatments (Nofal et al., 2013).
Anticancer Properties
Martínez-Alonso et al. (2014) evaluated the anticancer properties of ruthenium(II) arene compounds with similar ligands, offering insights into their potential use in cancer therapy (Martínez-Alonso et al., 2014).
Anti-Leukemic Activity
Studies on compounds with structural similarities have shown potential in treating leukemia, as evidenced by research from Guillon et al. (2018) (Guillon et al., 2018).
将来の方向性
特性
IUPAC Name |
1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c32-27-19-23(21-30(27)20-22-11-3-1-4-12-22)28-29-25-15-7-8-16-26(25)31(28)17-9-10-18-33-24-13-5-2-6-14-24/h1-8,11-16,23H,9-10,17-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXWUPKCCWVNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

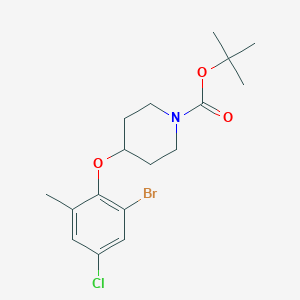
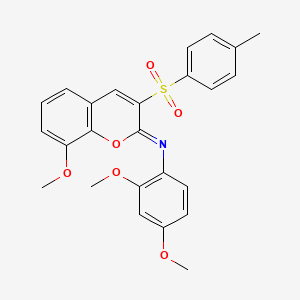
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)
![2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2405053.png)
![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)
![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)
![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)
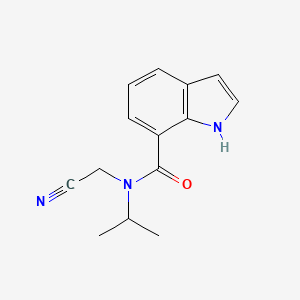
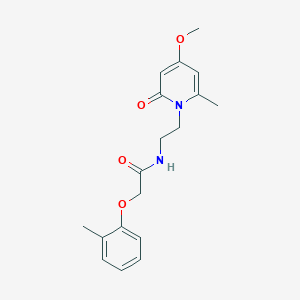
![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)
![Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2405068.png)
